molecular formula C26H30FN3O6S B14084001 (S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid

(S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid

Cat. No.: B14084001
M. Wt: 531.6 g/mol
InChI Key: IPIGNHDAVWQEDN-UHFFFAOYSA-N
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Description

(S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid is a complex organic molecule that features a thiazolidine ring, a fluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid can be approached through several steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling Reactions: The various fragments of the molecule can be coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality during the synthesis and is removed under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: The aromatic fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly those with biological activity.

Biology

In biological research, the compound may be used to study the interactions of thiazolidine-containing molecules with biological targets.

Medicine

Potential medicinal applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds with similar thiazolidine rings.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups.

    Propanoic Acid Derivatives: Compounds with propanoic acid moieties.

Uniqueness

The uniqueness of (S)-2-(3-(3-(2-((2R,4R)-4-(tert-Butoxycarbonyl)-2-(2-fluorophenyl)thiazolidin-3-yl)-2-oxoethyl)ureido)phenyl)propanoic acid lies in its combination of functional groups, which may confer unique biological activity or chemical reactivity.

Properties

IUPAC Name

2-[3-[[2-[2-(2-fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-3-yl]-2-oxoethyl]carbamoylamino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O6S/c1-15(23(32)33)16-8-7-9-17(12-16)29-25(35)28-13-21(31)30-20(24(34)36-26(2,3)4)14-37-22(30)18-10-5-6-11-19(18)27/h5-12,15,20,22H,13-14H2,1-4H3,(H,32,33)(H2,28,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIGNHDAVWQEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N2C(CSC2C3=CC=CC=C3F)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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